

Spectroscopic Profile of 7-Methoxy-4-methylquinoline: A Technical Guide

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Compound of Interest

Compound Name: 7-Methoxy-4-methylquinoline

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This technical guide provides a detailed overview of the spectroscopic data for **7-Methoxy-4-methylquinoline** (CAS No. 6238-12-6), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available mass spectrometry data and outlines standard experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of quinoline derivatives.

Core Spectroscopic Data

While comprehensive experimental spectra for **7-Methoxy-4-methylquinoline** are not readily available in the public domain, predicted mass spectrometry data provides valuable structural confirmation.

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound. For **7-Methoxy-4-methylquinoline** (C₁₁H₁₁NO), the exact mass is 173.0841 g/mol ^[1] The predicted mass spectrometry data for various adducts are presented in Table 1.

Table 1: Predicted Mass Spectrometry Data for **7-Methoxy-4-methylquinoline**

Adduct Ion	Predicted m/z
[M+H] ⁺	174.0913
[M+Na] ⁺	196.0732
[M+K] ⁺	212.0472
[M+NH ₄] ⁺	191.1179

Data sourced from computational predictions.

Experimental Protocols

The following sections detail standardized experimental methodologies for acquiring spectroscopic data for quinoline derivatives, which are directly applicable to **7-Methoxy-4-methylquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of an organic compound in solution.

¹H and ¹³C NMR Sample Preparation:

- **Sample Weighing:** Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-25 mg for ¹³C NMR.
- **Solvent Selection:** Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a clean NMR tube.
- **Homogenization:** Ensure the sample is fully dissolved by gentle agitation.

Instrumentation and Data Acquisition:

- **Spectrometer:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

- ^1H NMR: A standard one-pulse experiment is typically used. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.
- ^{13}C NMR: A proton-decoupled experiment is standard to simplify the spectrum and enhance sensitivity. A greater number of scans is typically required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid sample directly onto the ATR crystal.
- Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

- Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Measurement: A background spectrum of the clean ATR crystal is recorded first, followed by the spectrum of the sample.
- Spectral Range: The typical range for mid-IR spectroscopy is $4000\text{--}400\text{ cm}^{-1}$.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and fragmentation patterns.

Sample Preparation and Introduction:

- Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

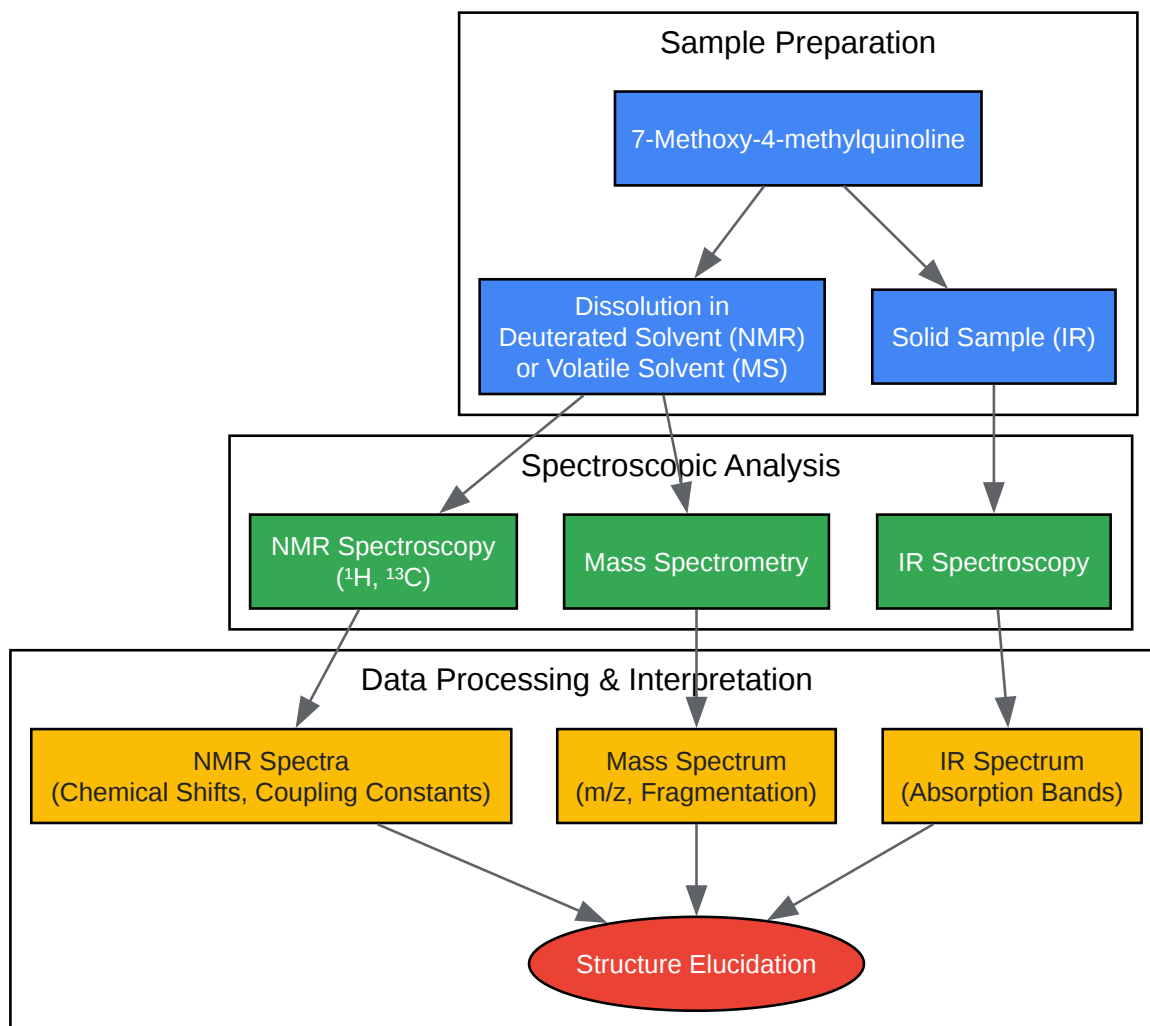
- Introduction: The sample solution is introduced into the mass spectrometer via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).

Instrumentation and Data Acquisition:

- Ionization: Electrospray ionization (ESI) is a common technique for quinoline derivatives, typically forming protonated molecules $[M+H]^+$ in positive ion mode.[\[2\]](#)
- Analyzer: A variety of mass analyzers can be used, including Time-of-Flight (TOF) and Quadrupole analyzers.[\[2\]](#)
- Data Acquisition: The instrument is set to scan a specific mass range to detect the molecular ion and any fragment ions. For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to induce and analyze fragmentation.[\[2\]](#)

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **7-Methoxy-4-methylquinoline**.



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Caption: General workflow for spectroscopic analysis.

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